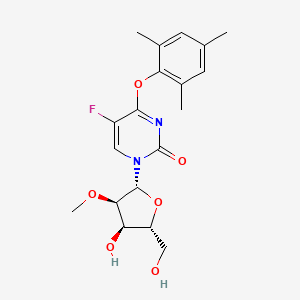
Uridine,5-fluoro-2'-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI)
概要
説明
Uridine,5-fluoro-2’-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) is a synthetic nucleoside analog.
準備方法
The synthesis of Uridine,5-fluoro-2’-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) involves multiple steps, including the introduction of fluorine and methyl groups to the uridine molecule. The reaction conditions typically require specific catalysts and solvents to ensure the desired modifications are achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反応の分析
Uridine,5-fluoro-2’-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Uridine,5-fluoro-2’-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
作用機序
The mechanism of action of Uridine,5-fluoro-2’-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) involves its incorporation into biological systems where it can interfere with nucleic acid synthesis. The fluorine and methyl groups play crucial roles in enhancing its biological activity by affecting molecular interactions and stability .
類似化合物との比較
Similar compounds to Uridine,5-fluoro-2’-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) include other nucleoside analogs such as:
5-Fluorouracil: Known for its use in cancer treatment.
2’-O-Methyluridine: Used in RNA research and therapeutics.
4-O-(2,4,6-Trimethylphenyl)uridine: Studied for its biological activity.
Uridine,5-fluoro-2’-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) is unique due to its specific combination of fluorine, methyl, and trimethylphenyl groups, which confer distinct chemical and biological properties .
生物活性
Uridine, 5-fluoro-2'-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) is a modified nucleoside with significant potential in various biological applications. This compound is characterized by its unique structural modifications that enhance its biological activity compared to natural uridine. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for Uridine, 5-fluoro-2'-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) is with a molecular weight of 394.39 g/mol. The presence of the 5-fluoro group and the 2'-O-methyl modification are known to influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H23FN2O6 |
| Molecular Weight | 394.39 g/mol |
| CAS Number | 444788-89-0 |
| Purity | ≥95% |
Antiviral Activity
Research indicates that modified nucleosides like Uridine derivatives can exhibit antiviral properties. The incorporation of fluorine in nucleosides has been shown to enhance their stability and efficacy against viral infections. In particular, studies have demonstrated that compounds similar to Uridine can inhibit viral RNA synthesis, making them potential candidates for antiviral drug development.
The mechanism by which Uridine derivatives exert their biological effects often involves the inhibition of nucleic acid synthesis. The fluorine atom at the 5-position may interfere with the normal functioning of viral polymerases, thereby reducing viral replication rates. Additionally, the methylation at the 2'-position enhances resistance to enzymatic degradation.
Case Studies and Research Findings
- Antiviral Efficacy : A study published in Journal of Medicinal Chemistry evaluated several uridine analogs for their antiviral activity against hepatitis C virus (HCV). The results indicated that compounds with similar modifications to Uridine exhibited significant antiviral effects through inhibition of HCV replication in vitro .
- Pharmacokinetics : Research on the pharmacokinetics of modified uridines suggests improved bioavailability and cellular uptake due to structural modifications. A comparative analysis showed that the presence of bulky substituents like 2,4,6-trimethylphenyl increases lipophilicity, enhancing membrane permeability .
- Toxicity Studies : Toxicological assessments conducted on related compounds have shown a favorable safety profile at therapeutic doses. However, further studies are needed to establish the specific toxicity profile of Uridine, 5-fluoro-2'-O-methyl-4-O-(2,4,6-trimethylphenyl)-(9CI) .
特性
IUPAC Name |
5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O6/c1-9-5-10(2)15(11(3)6-9)28-17-12(20)7-22(19(25)21-17)18-16(26-4)14(24)13(8-23)27-18/h5-7,13-14,16,18,23-24H,8H2,1-4H3/t13-,14-,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTDCUUBJWMKQA-GZOSKZMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3C(C(C(O3)CO)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















